molecular formula C12H14N4O2S B6363386 4-Methyl-N'-((1-methyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide CAS No. 1287383-24-7

4-Methyl-N'-((1-methyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide

Cat. No.: B6363386
CAS No.: 1287383-24-7
M. Wt: 278.33 g/mol
InChI Key: JCJSKNIIOCDBNK-QPEQYQDCSA-N
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Description

4-Methyl-N’-((1-methyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a sulfonohydrazide group, which is often utilized in various chemical reactions due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N’-((1-methyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide typically involves the condensation of 4-methylbenzenesulfonohydrazide with 1-methyl-1H-pyrazole-4-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batch sizes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process may involve advanced techniques such as column chromatography or crystallization under controlled conditions to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N’-((1-methyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonohydrazide group, where nucleophiles such as amines or thiols replace the sulfonohydrazide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles (amines, thiols), often in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: N-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-N’-((1-methyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide is utilized in several fields of scientific research:

    Chemistry: As a reagent in organic synthesis, particularly in the formation of sulfonohydrazide derivatives.

    Biology: Used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Employed in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 4-Methyl-N’-((1-methyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The sulfonohydrazide group can form stable complexes with metal ions, which is useful in catalysis and material science.

Comparison with Similar Compounds

Compared to other sulfonohydrazide compounds, 4-Methyl-N’-((1-methyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide is unique due to its specific structural features, such as the presence of the pyrazole ring and the methyl groups. Similar compounds include:

    4-Methylbenzenesulfonohydrazide: Lacks the pyrazole moiety, making it less versatile in certain reactions.

    1-Methyl-1H-pyrazole-4-carbaldehyde: Does not contain the sulfonohydrazide group, limiting its reactivity in sulfonohydrazide-specific reactions.

These structural differences influence their reactivity, stability, and applications in various fields.

Properties

IUPAC Name

4-methyl-N-[(Z)-(1-methylpyrazol-4-yl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-10-3-5-12(6-4-10)19(17,18)15-13-7-11-8-14-16(2)9-11/h3-9,15H,1-2H3/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJSKNIIOCDBNK-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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